molecular formula C8H15N3 B13336882 1-(5-isopropyl-1H-pyrazol-4-yl)-N-methylmethanamine

1-(5-isopropyl-1H-pyrazol-4-yl)-N-methylmethanamine

Cat. No.: B13336882
M. Wt: 153.22 g/mol
InChI Key: XXDUHAXIKDXPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-isopropyl-1H-pyrazol-4-yl)-N-methylmethanamine is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with an isopropyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-isopropyl-1H-pyrazol-4-yl)-N-methylmethanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with an isopropyl group to yield the desired pyrazole derivative.

    N-Methylation: The pyrazole derivative is then subjected to N-methylation using methyl iodide or a similar methylating agent under basic conditions to introduce the N-methyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-isopropyl-1H-pyrazol-4-yl)-N-methylmethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like ethanol or acetonitrile, elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions would result in the formation of new compounds with different substituents.

Scientific Research Applications

1-(5-isopropyl-1H-pyrazol-4-yl)-N-methylmethanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-isopropyl-1H-pyrazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-((5-isopropyl-1H-pyrazol-4-yl)methyl)piperazine
  • (5-isopropyl-1H-pyrazol-4-yl)methanol

Comparison

Compared to similar compounds, 1-(5-isopropyl-1H-pyrazol-4-yl)-N-methylmethanamine is unique due to its specific substitution pattern and functional groups. This uniqueness can influence its chemical reactivity, biological activity, and potential applications. For example, the presence of the N-methyl group may enhance its binding affinity to certain targets or improve its pharmacokinetic properties.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

N-methyl-1-(5-propan-2-yl-1H-pyrazol-4-yl)methanamine

InChI

InChI=1S/C8H15N3/c1-6(2)8-7(4-9-3)5-10-11-8/h5-6,9H,4H2,1-3H3,(H,10,11)

InChI Key

XXDUHAXIKDXPFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=NN1)CNC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.